molecular formula C18H26O7 B562630 Propofol Glucuronide CAS No. 114991-26-3

Propofol Glucuronide

Cat. No. B562630
CAS RN: 114991-26-3
M. Wt: 354.399
InChI Key: JZSJIASBMOIIKI-RUKPJNHUSA-N
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Description

Propofol Glucuronide is the primary urinary metabolite of propofol, which is marketed as the anesthetic Diprivan for sedation and the induction and maintenance of general anesthesia . It is an inactive form of propofol that is metabolized by the liver to the active form .


Synthesis Analysis

Propofol is predominately glucuronidated by human UGT1A9 and intestinal or liver microsomes . The glucuronidation of propofol and its analogs, such as 2,5-diisopropylphenol, 2-tert-butyl-6-methylphenol, 2-tert-butyl-5-methylphenol, 2,6-dimethylphenol, and 2,5-dimethylphenol, were determined in vitro using human and rat liver microsomes .


Molecular Structure Analysis

The molecular formula of Propofol Glucuronide is C18H26O7 . The IUPAC name is (2 S ,3 S ,4 S ,5 R ,6 S )-6- [2,6-di (propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .


Chemical Reactions Analysis

Propofol is rapidly metabolized to its glucuronide in the in vivo studies . The glucuronidation of propofol and its analogs were determined in vitro using human and rat liver microsomes .


Physical And Chemical Properties Analysis

The molecular weight of Propofol Glucuronide is 354.4 g/mol . The canonical SMILES is CC ©C1=C (C (=CC=C1)C ©C)OC2C (C (C (C (O2)C (=O)O)O)O)O .

Scientific Research Applications

Anesthetic Use

Propofol Glucuronide is a metabolite of the intravenous anesthetic propofol . It is used for procedural sedation, monitored anesthesia care, or as an induction agent for general anesthesia .

Neurotransmitter Effects

Propofol may work by increasing neurotransmitters’ inhibitory effects and decreasing GABA dissociation from GABA receptors in the brain . This suggests potential applications in neurological research and treatments.

Genetic Research

The UGT1A9 gene, found on chromosome 2q37, codes for enzymes that glucuronidate propofol in the liver . Variations in this gene have a significant impact on propofol metabolism , making it a subject of interest in genetic research.

Pregnancy Safety

Although propofol crosses the placenta and can potentially cause neonatal CNS and respiratory depression, it is safe during pregnancy . This makes it a potential area of research in obstetrics and gynecology.

Propofol Infusion Syndrome (PRIS)

A rare but severe adverse effect of prolonged propofol infusions (often >4 mg/kg/h for more than 24 h) is known as propofol infusion syndrome (PRIS) . The syndrome’s symptoms include metabolic acidosis, hyperkalemia, hyperlipidemia, and rhabdomyolysis . This presents opportunities for research into the prevention and treatment of PRIS.

Forensic Toxicology

Propofol and propofol glucuronide concentrations in hair have been used to confirm previous propofol administration . This has applications in forensic toxicology, particularly in distinguishing medical from nonmedical propofol use .

Drug Abuse Studies

According to DEA′s Drugs and Chemicals of Concern list, propofol abuse typically involves recreational use by anesthetists, practitioners, and other health care staff . Studying propofol glucuronide can provide insights into patterns of propofol abuse and aid in the development of interventions.

Pharmacokinetics

The study of how propofol is metabolized into propofol glucuronide in the body, and how genetic variations can affect this process, is a key area of pharmacokinetic research .

Safety And Hazards

Propofol is safe for use in pregnancy but will cross the placenta and may be associated with neonatal CNS and respiratory depression . The potential for propofol dependency, recreational use, and abuse has only recently been recognized and several cases of accidental overdose and suicide have emerged .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSJIASBMOIIKI-RUKPJNHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propofol Glucuronide

CAS RN

114991-26-3
Record name Propofol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114991263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPOFOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79NPJ6GX2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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